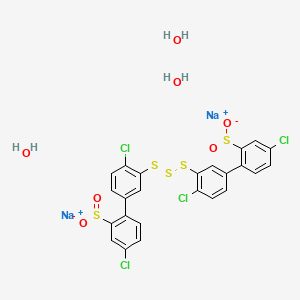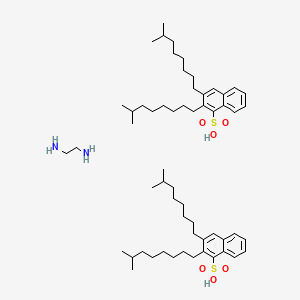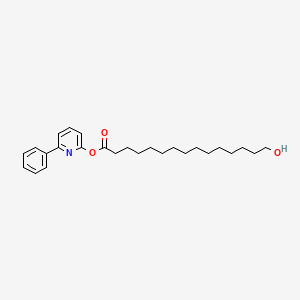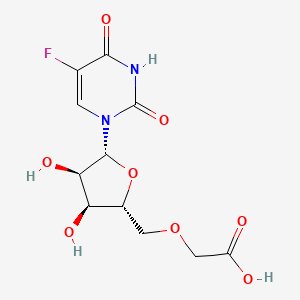![molecular formula C13H10N2O2 B14505617 Oxepino[2,3-b]quinoxaline, 9-methoxy- CAS No. 62911-82-4](/img/structure/B14505617.png)
Oxepino[2,3-b]quinoxaline, 9-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepino[2,3-b]quinoxaline, 9-methoxy- is a heterocyclic compound that features a fused ring system combining oxepine and quinoxaline moieties This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Wirkmechanismus
The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives, such as those with different substituents, show similar pharmacological properties.
Uniqueness
Oxepino[2,3-b]quinoxaline, 9-methoxy- is unique due to the presence of the oxepine ring and the 9-methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity in certain applications .
Eigenschaften
CAS-Nummer |
62911-82-4 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
9-methoxyoxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3 |
InChI-Schlüssel |
FZJJOZKVTSLKNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)





![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)




![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
